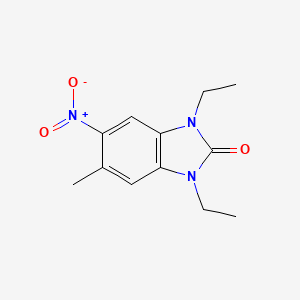
1,3-diethyl-5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-diethyl-5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the nitration of a benzimidazole precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3-dihydro-2H-benzimidazol-2-one.
Nitration: The precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position.
Alkylation: The nitrated intermediate is then subjected to alkylation using ethyl iodide and methyl iodide in the presence of a strong base like potassium carbonate to introduce the diethyl and methyl groups at the 1 and 5 positions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 1,3-diethyl-5-methyl-6-amino-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Oxidation: 1,3-diethyl-5-carboxy-6-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Scientific Research Applications
1,3-diethyl-5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of dyes and pigments due to its stable and vibrant coloration properties.
Mechanism of Action
The mechanism of action of 1,3-diethyl-5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is primarily related to its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes and exerting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-dihydro-2H-benzimidazol-2-one: The parent compound without the nitro, methyl, and diethyl substituents.
5-nitro-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but lacks the diethyl and methyl groups.
1,3-diethyl-2H-benzimidazol-2-one: Lacks the nitro and methyl groups.
Uniqueness
1,3-diethyl-5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential biological activity, while the diethyl and methyl groups contribute to its stability and solubility, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,3-diethyl-5-methyl-6-nitrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-13-10-6-8(3)9(15(17)18)7-11(10)14(5-2)12(13)16/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRJNJMBEUCWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)[N+](=O)[O-])N(C1=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Benzyl-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11459470.png)
![7-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11459471.png)
![4-(4-chlorophenyl)-1-methyl-6-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11459482.png)

![2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11459500.png)
![13-[(2-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11459507.png)
![7-(4-Fluorophenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11459513.png)

![2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11459539.png)
![Methyl 6-[(4-methoxyphenoxy)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11459550.png)
![2-Ethyl 4-propan-2-yl 5-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11459559.png)
![2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11459566.png)
![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methoxybenzamide](/img/structure/B11459573.png)

